Cas no 96034-64-9 (Side chain for meropenem)

De side chain voor meropenem is een essentieel tussenproduct bij de synthese van meropenem, een breedspectrum β-lactamantibioticum uit de carbapenemklasse. Deze functionele groep draagt bij aan de verbeterde stabiliteit en werkzaamheid van meropenem tegen β-lactamase-producerende bacteriën. De side chain zorgt voor een optimale binding aan het actieve centrum van penicillin-bindende eiwitten, wat resulteert in een sterke antibacteriële activiteit tegen zowel Gram-positieve als Gram-negatieve pathogenen. Het product wordt geproduceerd volgens strikte kwaliteitsnormen (GMP) en voldoet aan hoge zuiverheidseisen, wat cruciaal is voor de consistentie en effectiviteit van het eindproduct. De chemische structuur is zorgvuldig ontworpen om hydrolyse en enzymatische afbraak te minimaliseren.
Side chain for meropenem structure
Side chain for meropenem structure
Productnaam:Side chain for meropenem
CAS-nummer:96034-64-9
MF:C15H19N3O5S
MW:353.39346241951
MDL:MFCD08063348
CID:61822
PubChem ID:253661888

Side chain for meropenem Chemische en fysische eigenschappen

Naam en identificatie

    • (2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
    • side chain for meropenem
    • (2s,4s)-2-(dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
    • (2s-cis)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylic acid (4-nitrophenyl) methyl ester
    • (2S,4S)-2-( dimethylamino-carbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
    • 2S-CIS
    • (2S-cis)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylic acid
    • (2S,4R)-2-carboxylic-4-hydroxy-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
    • Intermaterial of the side for penem
    • Meropenem Side Chain
    • 4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate
    • ((2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamony)-4-mercaptopyrrolidine-1-carboxylate
    • Side chain for Meropenem(2S-CIS)
    • (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine
    • (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester
    • (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine
    • (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate
    • enzyl ester
    • VGLBNJWGUYQZHD-STQMWFE
    • (4-Nitrophenyl)methyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylate (ACI)
    • 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-, (4-nitrophenyl)methyl ester, (2S-cis)- (ZCI)
    • (2S,4S)-2-Dimethylaminocarbonyl-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-pyrrolidine
    • (2S,4S)-N,N-Dimethyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine-2-carboxamide
    • (2S,4S)-1-(p-nitrobenzyloxycarbonyl)-2-dimethylcarbamoyl-4-mercaptopyrrolidine
    • DTXSID20446628
    • (2S,4S)-4-Nitrobenzyl2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
    • AKOS025395654
    • AKOS015919512
    • Q-101434
    • (2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine
    • (4-nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-sulfanyl-pyrrolidine-1-carboxylate
    • CS-W006146
    • 96034-64-9
    • AS-13574
    • 4-nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4- mercaptopyrrolidine-1-carboxylate
    • (2S,4S)-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine
    • 2S CIS PNB(SIDE CHAIN)
    • 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-,(4-nitrophenyl)methyl ester, (2S,4S)-
    • SCHEMBL336792
    • BCP22934
    • (2S,4S)-2-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine
    • 4-Nitrobenzyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanyl-1-pyrrolidinecarboxylate, Antibiotic for Culture Media Use Only
    • AC-5311
    • 4-Nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercaptopyrrolidine-1-carboxylate
    • MFCD08063348
    • N0828
    • Side chain for meropenem
    • MDL: MFCD08063348
    • Inchi: 1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3/t12-,13-/m0/s1
    • InChI-sleutel: VGLBNJWGUYQZHD-STQMWFEESA-N
    • LACHT: C(N1C[C@@H](S)C[C@H]1C(=O)N(C)C)(=O)OCC1C=CC([N+](=O)[O-])=CC=1

Berekende eigenschappen

  • Exacte massa: 353.10500
  • Monoisotopische massa: 353.10454189g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 4
  • Complexiteit: 488
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 96.7
  • XLogP3: 1.5

Experimentele eigenschappen

  • Kleur/vorm: No data available
  • Dichtheid: 1.36
  • Smeltpunt: 117.0 to 121.0 deg-C
  • Kookpunt: 555.8°C at 760 mmHg
  • Vlampunt: 289.9±30.1 °C
  • Brekindex: 1.611
  • PSA: 134.47000
  • LogboekP: 2.15340
  • Specifieke rotatie: +8.5 ° - +10.5 ° (c=1% w/v in Chloroform)

Side chain for meropenem Beveiligingsinformatie

Side chain for meropenem Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Side chain for meropenem Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB336613-5 g
(2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine, 95%; .
96034-64-9 95%
5 g
€131.10 2023-07-19
TRC
D456550-1000mg
(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
96034-64-9
1g
$253.00 2023-05-18
TRC
D456550-250mg
(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
96034-64-9
250mg
$75.00 2023-05-18
Ambeed
A186448-100g
(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
96034-64-9 98%
100g
$111.0 2025-02-20
Ambeed
A186448-500g
(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
96034-64-9 98%
500g
$554.0 2025-02-20
Ambeed
A186448-1g
(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
96034-64-9 98%
1g
$6.0 2025-02-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_300987-250mg
(2S,4S)-2-(DIMETHYLAMINOCARBONYL)-4-MERCAPTO-1-(P-NITROBENZYLOXYCARBONYL)PYRROLIDINE
96034-64-9
250mg
¥1012.0 2021-12-02
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_300987-5g
(2S,4S)-2-(DIMETHYLAMINOCARBONYL)-4-MERCAPTO-1-(P-NITROBENZYLOXYCARBONYL)PYRROLIDINE
96034-64-9
5g
¥5632.0 2021-12-02
abcr
AB336613-100 g
(2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine, 95%; .
96034-64-9 95%
100 g
€660.00 2023-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S47810-250mg
(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
96034-64-9 98%
250mg
¥12.0 2023-09-09

Side chain for meropenem Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ,  Water ;  1 h, cooled
Referentie
Improved process for producing intermediate for side chain of carbapenem
, World Intellectual Property Organization, , ,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Isopropyl chloroformate ,  Triethylamine ,  Methanesulfonyl chloride ,  Tributylphosphine ,  Sodium chloride ,  Sodium hydrosulfide Solvents: Dichloromethane ,  Water ;  0 - 3 °C
Referentie
Continuous production method for meropenem side chain from O powder and activator and device
, China, , ,

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Ethylenediaminetetraacetic acid ,  Disodium sulfide ,  Magnesium chloride ,  Polyoxyethylene sorbitan monooleate ,  Sorbitan (ester) Catalysts: Serine O-acetyltransferase ,  Acetylserine sulfhydrylase Solvents: Water ;  pH 7, 35 °C
Referentie
Bioconversion method of penem pharmaceutical intermediate
, China, , ,

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine ;  3 h, 0 - 5 °C
Referentie
Process for preparation of penem pharmaceutical thiol side chain
, China, , ,

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  10 min, 0 - 5 °C
1.2 3 h, 0 - 5 °C
1.3 Reagents: Water
Referentie
Penem pharmaceutical intermediate and preparation method thereof
, China, , ,

Productiemethode 6

Reactievoorwaarden
1.1 Catalysts: Acetyl chloride Solvents: Methanol ;  6 h, rt
Referentie
Deacetylation of thioacetate using acetyl chloride in methanol
Tewari, Neera; Nizar, Hashim; Mane, Avinash; George, Vinod; Prasad, Mohan, Synthetic Communications, 2006, 36(13), 1911-1914

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0.5 h, 0 °C; 1 h, 0 °C
1.2 0.5 h, 0 °C; 1 h, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0.5 h, cooled; 0.5 h, cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
New synthesis method of sidechain of meropenem
Lin, Qi-si; Mou, Jie; Zhang, Ling, Guangzhou Huagong, 2013, 41(22), 47-48

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
Referentie
Method for synthesis of Meropenem
, China, , ,

Productiemethode 9

Reactievoorwaarden
1.1 Solvents: Acetone ;  rt → 10 °C
1.2 Reagents: Triethylamine ;  15 - 20 °C; 30 min, 15 - 20 °C
Referentie
Method for preparation of bicyclic intermediate and application for preparation penem-like side chain
, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden
1.1 Catalysts: Potassium hydroxide Solvents: Ethyl acetate ,  Water ;  25 °C
1.2 Reagents: Acetic acid Solvents: Water ;  pH 7.0
Referentie
Method for green preparation of purification meropenem side chain
, China, , ,

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide
Referentie
Some improvements in total synthesis of meropenem
Hu, Lai-Xing; Liu, Jun; Jin, Jie, Zhongguo Yiyao Gongye Zazhi, 2000, 31(7), 290-292

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Potassium thioacetate Solvents: Dimethylformamide ;  rt → 35 °C; 15 h, 35 °C
1.2 Reagents: Water ;  1 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ,  Water ;  rt → -18 °C; 10 min, -18 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
1.5 Reagents: Tributylphosphine Solvents: Methanol ;  cooled
Referentie
Process for preparation of intermediate for Meropenem
, China, , ,

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  5 h, 25 °C
Referentie
A process for the preparation of carbapenem compounds
, World Intellectual Property Organization, , ,

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 - 5 °C; 15 min, 0 - 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referentie
Synthesis of meropenem trihydrate
Zhao, Yanfang; Hao, Jinheng; Li, Juan; Liu, Yajing; Yang, Youbin; et al, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(2), 97-99

Side chain for meropenem Raw materials

Side chain for meropenem Preparation Products

Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:96034-64-9)Side chain for meropenem
sfd1024
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:96034-64-9)(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
A845535
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):499.0